Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate
Overview
Description
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C11H9BrN2O3 . It belongs to the class of compounds known as 1,5-naphthyridines, which are heterocycles that exhibit significant importance in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,5-naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The compound also contains a bromine atom at the 7th position, an ethyl ester group at the 3rd position, and a carbonyl group at the 4th position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate is a chemical compound that has been a subject of interest in various scientific research applications, particularly in the field of organic chemistry and pharmaceuticals. One of the primary areas of study involves its synthesis and modification for various applications.
Synthesis Techniques
A study by Leyva-Ramos, Leyva, Cardoso-Ortiz, and Hernández-López (2017) demonstrated a microwave-assisted synthesis method for ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, which is closely related to the compound . This synthesis process is significant due to its efficiency and reduced reaction time, highlighting the importance of such compounds in chemical research (Leyva-Ramos et al., 2017).
Chemical Modifications and Derivatives
Another aspect of the research involves the creation of various derivatives and modifications of the compound. For instance, Plisson and Chenault (2001) explored the conversion of a related compound, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines. Such studies are crucial for understanding the chemical versatility and potential applications of these compounds (Plisson & Chenault, 2001).
Potential Applications in Antibacterial Research
The compound and its derivatives have shown potential in the development of antibacterial agents.
Antibacterial Activity
Research by Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, and Matsumoto (1984) on closely related compounds, such as 1-ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, revealed significant antibacterial properties. These findings suggest potential applications of this compound in the development of new antibacterial agents (Egawa et al., 1984).
Synthesis of Antibacterial Compounds
Sanchez and Gogliotti (1993) reported the synthesis of a series of 7-amino-1-cyclopropyl-8-fluoro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acids, which have been evaluated for their antibacterial activity. These compounds were synthesized using key intermediates that are structurally related to this compound, indicating the relevance of this compound in the synthesis of potential antibacterial agents (Sanchez & Gogliotti, 1993).
Properties
IUPAC Name |
ethyl 7-bromo-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-5-13-8-3-6(12)4-14-9(8)10(7)15/h3-5H,2H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWMKRSMALFJDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541367 | |
Record name | Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64436-97-1 | |
Record name | Ethyl 7-bromo-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00541367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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